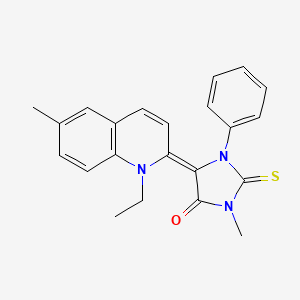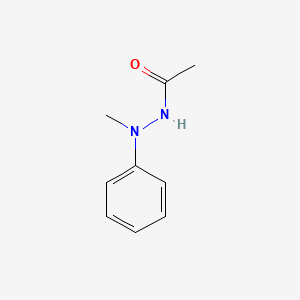
Benzaldehyde (5-(1-naphthylmethyl)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde (5-(1-naphthylmethyl)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be a variety of substituents This particular compound is notable for its unique structure, which includes a benzaldehyde moiety, a naphthylmethyl group, and a thiazolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde (5-(1-naphthylmethyl)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone typically involves the condensation of benzaldehyde with a thiazolidinone derivative and a hydrazine compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the reaction conditions may be optimized to minimize by-products and reduce the need for extensive purification steps.
Análisis De Reacciones Químicas
Types of Reactions
Benzaldehyde (5-(1-naphthylmethyl)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, reduction may produce amines, and substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Benzaldehyde (5-(1-naphthylmethyl)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Benzaldehyde (5-(1-naphthylmethyl)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone involves its interaction with specific molecular targets and pathways. The hydrazone group can form reversible covalent bonds with various biomolecules, affecting their function. Additionally, the compound’s aromatic rings and thiazolidinone moiety can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, further influencing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other hydrazones, such as:
- Benzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
- Benzaldehyde (5-(2-naphthylmethyl)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
- Benzaldehyde (5-(1-phenylmethyl)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
Uniqueness
What sets Benzaldehyde (5-(1-naphthylmethyl)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone apart is its specific combination of functional groups and structural features. The presence of the naphthylmethyl group and the thiazolidinone ring provides unique reactivity and potential for diverse applications compared to other hydrazones .
Propiedades
Fórmula molecular |
C21H17N3OS |
|---|---|
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
(2E)-2-[(E)-benzylidenehydrazinylidene]-5-(naphthalen-1-ylmethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H17N3OS/c25-20-19(13-17-11-6-10-16-9-4-5-12-18(16)17)26-21(23-20)24-22-14-15-7-2-1-3-8-15/h1-12,14,19H,13H2,(H,23,24,25)/b22-14+ |
Clave InChI |
YDSJYRGHGMNYHW-HYARGMPZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC3=CC=CC4=CC=CC=C43 |
SMILES canónico |
C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide](/img/structure/B11705246.png)
![Prop-2-en-1-yl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11705267.png)
![2-{[(3-acetylphenyl)amino]methyl}-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11705275.png)
![(4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705282.png)


![2-chloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B11705289.png)

![butyl 4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B11705297.png)

![ethyl 3'-(3-chlorophenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11705302.png)
![4-nitro-2-[(E)-(6-quinolinylimino)methyl]phenol](/img/structure/B11705303.png)
![3,4-dibromo-2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B11705322.png)
